![molecular formula C9H16N2O3 B2506853 Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate CAS No. 1030882-65-5](/img/structure/B2506853.png)
Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate
Overview
Description
Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is a compound that has been the subject of various studies due to its utility as a chiral auxiliary in organic synthesis. This compound is part of a broader class of 2-oxoimidazolidine-4-carboxylates, which have been explored for their potential in stereoselective synthesis and kinetic resolution of amino acids and other organic molecules .
Synthesis Analysis
The synthesis of related chiral auxiliaries has been demonstrated through the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This process involves the formation of the parent heterocycle from 2-aminoisobutyramide and pivalaldehyde, followed by resolution with O,O'-dibenzoyltartaric acid . Another study showed the use of 2-oxoimidazolidine-4-carboxylate in kinetic resolution by stereospecific amination, which indicates the versatility of this class of compounds in synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the X-ray crystal structure of trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone confirmed the occurrence of two molecules connected by hydrogen bonds, with the crystal cohesion ensured by a network of intermolecular hydrogen bonding . Such detailed structural analyses are crucial for understanding the conformational preferences and reactivity of these compounds.
Chemical Reactions Analysis
The tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate and its derivatives have been employed in various chemical reactions. For example, the compound was used in the stereoselective synthesis of α-amino acids via the Gabriel reaction, which is a testament to its utility in dynamic kinetic resolution . The effectiveness of these chiral auxiliaries has been compared with others, showing their high selectivity and potential for producing enantiomerically pure compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate are not detailed in the provided papers, the studies do highlight the importance of such properties in the context of synthesis and molecular interactions. For example, the crystal structure and conformational analysis of related compounds provide insights into their stability, reactivity, and the potential for forming intermolecular interactions, which are all influenced by their physical and chemical characteristics .
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate has been used in the enantioselective α-alkylation of aspartic and glutamic acid. This process involves the preparation of methyl esters of heterocyclic carboxylic acids, which are then reacted with electrophiles to produce α-branched aspartic and glutamic acids (Aebi & Seebach, 1985).
Chiral Auxiliary in Synthesis
This compound has been utilized as a chiral auxiliary in synthesis, notably in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate (Studer, Hintermann & Seebach, 1995).
Kinetic Resolution
It has been used in kinetic resolution processes, such as the stereospecific amination of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate, leading to products useful in the preparation of enantiomerically pure compounds (Kubota, Kubo & Nunami, 1994).
Stereoselective Synthesis
The compound is instrumental in stereoselective synthesis, particularly in the formation of carbon-carbon bonds, as demonstrated in studies involving malonic ester enolates (Kubo, Takahashi, Kubota & Nunami, 1995).
Vinylfluoro Group Transformations
It has been applied in the study of vinylfluoro group transformations, showing its potential as an acetonyl cation equivalent under certain conditions (Purkayastha, Shendage, Froehlich & Haufe, 2010).
Dynamic Kinetic Resolution
Further research has explored its use in dynamic kinetic resolution for the stereoselective synthesis of α-amino acids and other biologically active compounds (Kubo, Kubota, Takahashi & Nunami, 1997).
Electromaterials for Energy Storage
In the field of materials science, derivatives of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate have been designed for use as redox-active materials in high-performance electrochemical energy storage applications (Yigit & Güllü, 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-11-5-4-10-8(11)13/h4-6H2,1-3H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJFNKGFYHJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate |
Synthesis routes and methods
Procedure details
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